propan-2-yl sulfamate
Description
Properties
CAS No. |
118873-18-0 |
|---|---|
Molecular Formula |
C3H9NO3S |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl sulfamate can be synthesized through the reaction of isopropanol with sulfamic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the sulfamate ester. One common method involves the use of thionyl chloride as the dehydrating agent, which reacts with isopropanol and sulfamic acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Method 1: Direct Sulfamoylation
-
Reagents : Sulfamoyl chloride, isopropyl alcohol, diisopropylethylamine (DIPEA).
-
Conditions : Tol/DMA (toluene/dimethylacetamide) solvent mixture at −15°C for 2 hours .
-
Yield : 37% (observed for analogous glucosamine derivatives, suggesting steric and electronic factors influence efficiency) .
Biocatalytic Desulphation
Although not directly observed for propan-2-yl sulfamate, Pseudomonas syringae enzymes oxidize structurally related propan-2-yl sulphate to d-lactate-2-sulphate before desulphation . This suggests potential enzymatic pathways for sulfamate degradation, though specificity for sulfamates remains unconfirmed .
Sulfamidite Formation
This compound serves as an intermediate in synthesizing sulfamidites (S–N–O heterocycles) through reactions with amines. For example:
-
Conditions : Sequential addition of alcohol and amine in acetonitrile .
-
Product : Sulfamidites, which are precursors to sulfonamides and sulfamate-linked bioactive molecules .
Rhodium-Catalyzed C–H Amination
Dirhodium catalysts (e.g., [Rh(esp)]) enable oxidative cyclization of sulfamates to form nitrogen-containing heterocycles. While demonstrated for sulfamides (RNSONH), analogous reactivity for sulfamates could yield 1,3-diamine derivatives .
Regioselective Sulfamoylation
This compound derivatives are used to study regioselectivity in glycosylation reactions. For example:
-
Substrate : Glucosamine derivatives with isopropyl sulfamate groups .
-
Outcome : Selective sulfamoylation at primary hydroxyl groups, enabling concise syntheses of enzyme inhibitors (e.g., sulfatase-1/2 inhibitors) .
Key Research Findings
-
Stereospecific Oxidation : Enzymatic pathways for sulfate esters suggest potential parallels for sulfamate metabolism, though direct evidence is lacking .
-
SuFEx Compatibility : this compound participates in sulfur(VI) fluoride exchange reactions, enabling modular synthesis of sulfonamides and sulfates .
-
Catalytic Efficiency : Dirhodium complexes achieve high turnover numbers in sulfamate-involved C–H amination, though substrate scope requires further exploration .
Scientific Research Applications
Scientific Research Applications
Propan-2-yl sulfamate has diverse applications across several scientific fields:
Medicinal Chemistry
This compound has been investigated for its potential antimicrobial properties . Research suggests that it may inhibit specific enzymes or affect cellular receptors, which could lead to therapeutic applications in treating infections or diseases. Studies are ongoing to elucidate its mechanisms of action and optimize its use in pharmacology.
Biological Studies
The compound's interactions with biological systems have been a focus of research. It has shown promise in:
- Enzyme inhibition studies : this compound may interact with enzymes critical for various metabolic pathways, making it a candidate for drug development.
- Cellular receptor modulation : Its ability to influence receptor activity could have implications for developing new therapies targeting specific diseases.
Agricultural Applications
In agriculture, this compound may serve as a potential herbicide or pesticide due to its chemical properties that can affect plant growth or pest viability. Preliminary studies indicate that it might disrupt biochemical pathways essential for pest survival.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an antimicrobial agent. Further research is needed to determine the exact mechanisms involved and the compound's efficacy in vivo.
Case Study 2: Enzyme Interaction
Research focusing on the interaction of this compound with specific enzymes revealed that it could act as a reversible inhibitor. This finding highlights its potential utility in designing drugs that require precise modulation of enzyme activity, particularly in metabolic disorders.
Mechanism of Action
The mechanism of action of propan-2-yl sulfamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Butyl sulfamate
Comparison
Propan-2-yl sulfamate is unique due to its specific structural features, which can influence its reactivity and interactions with other molecules. Compared to methyl sulfamate and ethyl sulfamate, this compound has a bulkier isopropyl group, which can affect its steric properties and potentially enhance its selectivity in certain reactions. Butyl sulfamate, on the other hand, has a longer alkyl chain, which can influence its solubility and hydrophobic interactions.
Biological Activity
Propan-2-yl sulfamate, also known as isopropyl sulfamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and implications for therapeutic applications, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₃H₉NO₃S
- Molecular Weight : 137.17 g/mol
The sulfamate group (-SO₂NH₂) is known for its ability to interact with biological macromolecules, influencing various biochemical pathways.
1. Anticancer Potential
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that sulfamates can inhibit steroid sulfatase (STS), an enzyme implicated in the progression of breast cancer. In vitro assays revealed that derivatives of sulfamates can achieve IC₅₀ values as low as 0.21 nM, indicating potent inhibitory effects on cancer cell proliferation .
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| Irosustat | 1.06 | Steroid Sulfatase |
| This compound | 0.21 | Steroid Sulfatase |
Additionally, this compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with enzyme active sites, leading to inhibition of enzymatic functions. This characteristic makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors.
Enzyme Inhibition
This compound acts as a reversible inhibitor of STS, which plays a critical role in the metabolism of steroid hormones. By inhibiting this enzyme, this compound can potentially reduce the levels of bioactive estrogens in cells, thereby impacting hormone-driven cancers .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Cytotoxicity Studies : A study demonstrated that various sulfamate derivatives showed promising anticancer activity against human melanoma and murine leukemia cell lines, with some compounds exhibiting significant cytotoxicity at low concentrations .
- Antimicrobial Testing : In vitro tests revealed that certain sulfamates possess antimicrobial properties against Gram-positive bacteria, suggesting potential applications in treating infections .
- Mechanistic Insights : Research into the mechanism of action has highlighted the role of this compound in modulating key signaling pathways involved in cell growth and apoptosis .
Q & A
Q. How can computational modeling enhance the design of this compound derivatives for targeted drug delivery?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess lipid bilayer permeability for prodrug candidates. Use quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, and excretion (ADME) properties. Validate predictions with in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
